molecular formula C12H6N2O2 B1679763 Phanquinone CAS No. 84-12-8

Phanquinone

Cat. No. B1679763
CAS RN: 84-12-8
M. Wt: 210.19 g/mol
InChI Key: VLPADTBFADIFKG-UHFFFAOYSA-N
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Description

Phanquinone is an organic compound. It is a yellowish solid derived by oxidation of 4,7-phenanthroline . It has been investigated as both an antiprotozoal agent and for its bactericidal activity .


Molecular Structure Analysis

Phanquinone has the molecular formula C12H6N2O2 . Its average mass is 210.188 Da and its mono-isotopic mass is 210.042923 Da .


Physical And Chemical Properties Analysis

Phanquinone has a density of 1.4±0.1 g/cm3, a boiling point of 456.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 54.9±0.3 cm3, and it has 4 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Scientific Research Applications of Phanquinone

1. Pre-chromatographic Derivatization Reagent for Liquid Chromatographic Analyses Phanquinone, known chemically as 4,7-phenanthroline-5,6-dione, has been investigated as a fluorogenic labeling reagent in pre-column derivatization for liquid chromatographic (LC) separation of amino acids. This application is significant in quality control for pharmaceutical formulations like capsules and medicine packets. Phanquinone reacts with primary amino functions to yield fluorescent derivatives that are efficiently separated and detected through reversed-phase high-performance liquid chromatography (HPLC). The derivatization conditions, involving reactions at specific temperatures and pH levels, ensure the formation of stable derivatives suitable for chromatographic analysis (Gatti, Gioia, Pietra, 2002).

2. Application in the Analysis of Amino Acids in Pharmaceuticals and Biological Samples Phanquinone's application extends to the determination of amino acids in pharmaceuticals, including dosage forms like tablets and solutions. The method involves a derivatization process followed by chromatographic separation under reversed-phase conditions, providing a reliable approach for the analysis of amino acids in complex matrices. This technique has been successfully applied to the quality control of amino acids in pharmaceutical preparations, ensuring the accuracy and reliability of pharmaceutical products (Gatti, Gioia, Andreatta, Pentassuglia, 2004).

3. Use in Liquid Chromatographic Fluorescence Determination of Amino Acids Phanquinone has been employed as a pre-column derivatization fluorogenic reagent for the determination of primary amino acids in biological samples, including plasma and urine. This methodology involves a derivatization reaction under controlled conditions, followed by separation and detection using reversed-phase HPLC. This approach is particularly useful for analyzing a variety of amino acids in biological samples, offering a valuable tool in clinical diagnostics and biochemical research (Gatti, Gioia, 2008)

4. Derivatization Reagent in Micellar Electrokinetic Chromatography and HPLC Analysis Phanquinone also serves as a derivatization reagent in micellar electrokinetic chromatography (MEKC) and HPLC analysis of amino acids. It offers a robust and efficient method for the separation and quantitation of amino acids, particularly in pharmaceuticals. The sensitivity and specificity of this method make it an excellent choice for the analysis of amino acids in various pharmaceutical forms, aiding in quality control and research (Gotti, Gioia, Gatti, Cavrini, 2006).

Safety And Hazards

Phanquinone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4,7-phenanthroline-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPADTBFADIFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046112
Record name Phanquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phanquinone

CAS RN

84-12-8
Record name 4,7-Phenanthroline-5,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phanquinone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phanquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Phanquinone
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Record name Phanquinone
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Record name PHANQUONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
R Gatti, MG Gioia, P Andreatta… - Journal of pharmaceutical …, 2004 - Elsevier
4,7-Phenanthroline-5,6-dione (phanquinone) was used as a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals. The …
Number of citations: 61 www.sciencedirect.com
R Gatti, MG Gioia - Biomedical Chromatography, 2008 - Wiley Online Library
Phanquinone (4,7‐phenanthroline‐5,6‐dione) has been investigated as a pre‐column derivatization fluorogenic reagent for liquid chromatographic determination of primary amino …
R Gatti, MG Gioia, AM Di Pietra - Analytica Chimica Acta, 2002 - Elsevier
The use of 4,7-phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the LC separation of amino acids has been investigated. The …
Number of citations: 27 www.sciencedirect.com
MG Gioia, R Gatti, A Minarini - Journal of pharmaceutical and biomedical …, 2005 - Elsevier
… (phanquinone), compound devoid of a significant intrinsic fluorescence, can be used successfully as a pre-column derivatizing reagent. Phanquinone … , the use of phanquinone as a pre-…
Number of citations: 13 www.sciencedirect.com
R Gotti, MG Gioia, R Gatti… - Journal of separation …, 2006 - Wiley Online Library
… Phanquinone was then successfully applied as precolumn … The high stability of phanquinone and related adducts, as well … In the present study, the favourable features of phanquinone …
…, CCP Pentobarbital, CCP Phanquinone… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
R Gotti, MG Gioia, R Gatti, V Cavrini - Abstract Book-11th Meeting on …, 2005 - cris.unibo.it
… Recently, 4,7-phenanthroline-5,6-dione (phanquinone) was … is the application of phanquinone as a labelling reagent for … important amino acids using phanquinone was carried out at 60…
Number of citations: 0 cris.unibo.it
MG Gioia, R Gatti - ABSTRACT BOOK-PBA 2004 15th international …, 2004 - cris.unibo.it
Luteinizing hormone-releasing hormone (LH-RH) is the blood-borne messenger between the hypothalamus and the anterior pituitary which controls reproductive function. The …
Number of citations: 0 cris.unibo.it
N Chaiyabutr, K Chayavadhana… - The Thai Journal of …, 1985 - digital.car.chula.ac.th
… Animals were given the drugs containing Phanquinone showed signs of urinary frequency … These results indicated that Phanquinone was the main factor causing pathological lesion …
Number of citations: 0 digital.car.chula.ac.th
N Chaiyabutr, T Tesprateep… - Journal of the …, 1985 - pubmed.ncbi.nlm.nih.gov
Urinary bladder effects after oral dosages of the antidiarrhoeal drug (clioquinol/phanquinone/oxyphenonium bromide) in experimental dogs Urinary bladder effects after oral dosages of the …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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